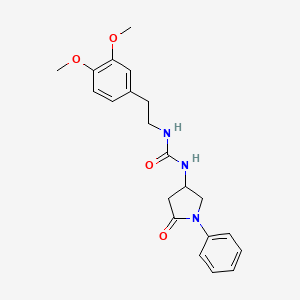

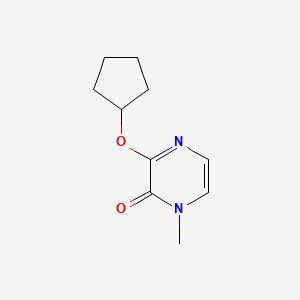

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as DOiP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, including 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have demonstrated efficient corrosion inhibition through adsorption onto the steel surface, forming a protective layer and thereby reducing the corrosion rate significantly (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Agents

The synthesis and biological evaluation of urea derivatives, particularly diaryl ureas, have been explored for their anticancer properties. These compounds, designed through computer-aided techniques, have shown significant antiproliferative effects against various cancer cell lines, making them potential candidates for cancer therapy. For example, certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated potent inhibitory activity comparable to known cancer drugs (Feng et al., 2020).

Supramolecular Chemistry

The study of urea and thiourea derivatives in supramolecular chemistry has revealed their ability to form stable complexes through hydrogen bonding. These interactions are crucial in the design of molecular assemblies, sensors, and materials with specific functionalities. For instance, heterocyclic ureas have been investigated for their conformational behavior and ability to form multiply hydrogen-bonded complexes, which is essential for self-assembly processes (Corbin et al., 2001).

Organic Synthesis

Urea derivatives have been utilized in organic synthesis for various transformations. For example, hindered ureas have been identified as efficient reagents for the carbamoylation of nucleophiles under neutral conditions, offering a safer and more practical alternative to traditional reagents used for similar purposes (Hutchby et al., 2009). Another example includes the use of dimethylaminopyridinium carbamoylides as substitutes for hazardous arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas, highlighting the importance of urea derivatives in green chemistry (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Eigenschaften

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-9-8-15(12-19(18)28-2)10-11-22-21(26)23-16-13-20(25)24(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOUWUTXJXVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)

![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)

![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)

![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)

![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)